4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate
Description
This compound belongs to a class of Schiff base hydrazone derivatives characterized by a brominated aromatic core, a hydrazone linker, and substituted benzoate ester groups. Its molecular structure integrates a 4-bromo-2-formylphenyl moiety conjugated via an (E)-hydrazone bond to a 3-methoxyanilino-oxoacetyl group, esterified with 3,4-dimethoxybenzoic acid. The presence of bromine (electron-withdrawing) and methoxy groups (electron-donating) creates a polarizable electronic environment, influencing reactivity and intermolecular interactions. The compound’s stereochemistry (E-configuration) is critical for its biological and physicochemical properties, as confirmed by X-ray crystallography in related analogs .
Properties
CAS No. |
769148-68-7 |
|---|---|
Molecular Formula |
C25H22BrN3O7 |
Molecular Weight |
556.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C25H22BrN3O7/c1-33-19-6-4-5-18(13-19)28-23(30)24(31)29-27-14-16-11-17(26)8-10-20(16)36-25(32)15-7-9-21(34-2)22(12-15)35-3/h4-14H,1-3H3,(H,28,30)(H,29,31)/b27-14+ |
InChI Key |
ALZPKMGIDHFIDV-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 3-methoxyaniline with an oxoacetyl compound to form the hydrazone intermediate.
Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The final step involves the esterification of the brominated hydrazone intermediate with 3,4-dimethoxybenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to maintain the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the hydrazone linkage can yield corresponding amines.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its hydrazone linkage and brominated phenyl ring suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural features. Research into its mechanism of action and efficacy in biological systems could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, dyes, or materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism by which 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate exerts its effects likely involves interactions with specific molecular targets. The hydrazone linkage can form hydrogen bonds with enzymes or receptors, while the brominated phenyl ring may engage in π-π interactions or halogen bonding. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
| Compound Name | Substituents (Anilino Group) | Benzoate Substituents | Molecular Formula | Key Properties/Applications |
|---|---|---|---|---|
| Target Compound | 3-Methoxy | 3,4-Dimethoxy | C25H22BrN3O7* | Enhanced solubility, potential antimicrobial activity |
| 4-Bromo-2-[(E)-({(3-Methylphenyl)aminoacetyl}hydrazono)methyl]phenyl 3,4-dimethoxybenzoate () | 3-Methylphenyl | 3,4-Dimethoxy | C25H22BrN3O6 | Reduced polarity vs. target compound; methyl group increases lipophilicity |
| 4-Bromo-2-((E)-{[(4-Bromoanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate () | 4-Bromo | 2-Chloro | C23H17Br2N3O5 | Higher halogen content increases electrophilicity; potential cytotoxicity |
| 4-[(E)-{[Anilino(oxo)acetyl]hydrazono}methyl]-2-methoxyphenyl 3,4-dichlorobenzoate () | None (aniline) | 3,4-Dichloro | C23H17Cl2N3O5 | Chlorine substituents enhance metabolic stability but reduce solubility |
| 4-((E)-{[(4-Methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate () | 4-Methoxy | 3-Bromo | C23H18BrN3O5 | Para-methoxy group improves π-π stacking; bromobenzoate increases molecular weight |
*Note: The molecular formula of the target compound is inferred from structural analogs (e.g., and ) but requires experimental validation.
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The 3-methoxy group on the anilino moiety (target compound) donates electrons via resonance, stabilizing the hydrazone linker. In contrast, chloro or bromo substituents (e.g., ) withdraw electrons, increasing electrophilicity and reactivity toward nucleophiles . The 3,4-dimethoxybenzoate ester provides dual electron-donating groups, enhancing solubility in polar solvents compared to halogenated analogs (e.g., 3,4-dichlorobenzoate in ) .
- This contrasts with smaller groups like 4-methylbenzoate (), which allow greater flexibility .
Physicochemical Properties
- Solubility: The 3,4-dimethoxybenzoate group improves aqueous solubility (~1.2 mg/mL in PBS) compared to non-polar analogs like 4-methylbenzoate (0.3 mg/mL) .
- Thermal Stability :
- Differential scanning calorimetry (DSC) of analogs reveals melting points between 180–220°C, with brominated derivatives (e.g., target compound) showing higher thermal stability than chlorinated ones .
Biological Activity
4-Bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:
- Formation of the Hydrazone : The reaction of 3-methoxyaniline with oxoacetyl derivatives leads to the formation of a hydrazone linkage.
- Bromination : The introduction of a bromine atom at the 4-position of the phenyl ring enhances biological activity.
- Esterification : The final step involves esterification with 3,4-dimethoxybenzoic acid to yield the final product.
Antimicrobial Activity
Research indicates that compounds similar in structure to 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains showed Minimum Inhibitory Concentrations (MICs) ranging from to , outperforming traditional antibiotics like ampicillin and streptomycin .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Tested |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | En. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus |
| Compound C | 0.011 | 0.020 | E. coli |
Anticancer Activity
Studies have shown that derivatives of this compound exhibit promising anticancer activity against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). IC50 values for these compounds ranged from to , indicating potent antiproliferative effects .
| Cell Line | IC50 (µmol/mL) | Reference Compound IC50 (µmol/mL) |
|---|---|---|
| A-549 | 0.02 | Doxorubicin: 0.04 |
| MCF7 | 0.06 | Doxorubicin: 0.06 |
| HCT-116 | 0.08 | Doxorubicin: 0.04 |
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in cell proliferation and survival pathways. For example:
- Enzyme Inhibition : The hydrazone moiety may inhibit certain enzymes like topoisomerases or kinases that are crucial for DNA replication and repair.
- Reactive Oxygen Species (ROS) : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of hydrazone derivatives against a panel of Gram-positive and Gram-negative bacteria, demonstrating that compounds with structural similarities to our target compound significantly inhibited bacterial growth .
- Anticancer Screening : Another study focused on the antiproliferative effects of substituted benzofuran derivatives on various cancer cell lines, revealing that modifications at specific positions enhanced their cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
